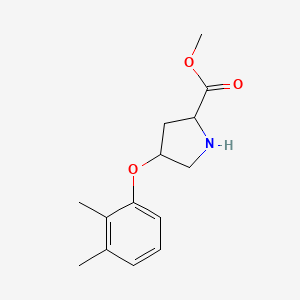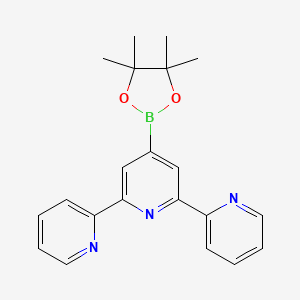
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of tert-butyl, fluoro, methylsulfonamido, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate involves multiple steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Amidation Reactions: The formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The presence of functional groups such as tert-butyl and trifluoromethyl enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with analogous functional groups, such as:
- 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)quinoline
These compounds share structural similarities but differ in their specific chemical properties and applications. The unique combination of functional groups in 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate sets it apart, providing distinct advantages in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C27H27F4N3O6S |
|---|---|
Molekulargewicht |
597.6 g/mol |
IUPAC-Name |
[2-tert-butyl-5-[2-[[3-fluoro-4-(methanesulfonamido)phenyl]methylamino]-2-oxoethoxy]phenyl] 6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C27H27F4N3O6S/c1-26(2,3)18-10-9-17(13-22(18)40-25(36)21-6-5-7-23(33-21)27(29,30)31)39-15-24(35)32-14-16-8-11-20(19(28)12-16)34-41(4,37)38/h5-13,34H,14-15H2,1-4H3,(H,32,35) |
InChI-Schlüssel |
PRNCJKMAIBAVCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)OCC(=O)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F)OC(=O)C3=NC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)


![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)




![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)





